2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
Description
This compound features a benzodioxol moiety linked via an ethanone group to an azetidine ring substituted with a pyrimidin-4-ylamino group. The benzodioxol component (C₇H₆O₂) is a common structural motif in psychoactive and medicinal compounds, often contributing to receptor binding via hydrophobic interactions or π-stacking . Structural elucidation of this compound and analogs likely employs crystallographic tools like the SHELX software suite for refinement and solution .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(6-11-1-2-13-14(5-11)23-10-22-13)20-7-12(8-20)19-15-3-4-17-9-18-15/h1-5,9,12H,6-8,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMWEVBMAMEAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting with the formation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor and a pyrimidinyl halide. The final step involves the coupling of the benzodioxole and azetidine intermediates under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis. The process may also incorporate purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidinyl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and analogs from the provided evidence:
*Estimated based on structural formula.
Key Structural and Functional Insights:
Azetidines are increasingly used in drug design to reduce off-target effects. N-Ethylnorpentylone () lacks a heterocyclic amine, instead featuring a flexible pentanone backbone linked to an ethylamino group.
Substituent Effects: The pyrimidin-4-ylamino group in the target compound could enhance binding to ATP pockets in kinases due to its planar, hydrogen-bonding capacity. In contrast, the 4-chlorophenoxy group in ’s analog may prioritize lipophilicity, favoring membrane penetration or cytochrome P450 interactions . N-Ethylnorpentylone’s ethylamino group likely mediates dopamine/norepinephrine reuptake inhibition, a hallmark of stimulant activity .
Metabolic and Regulatory Considerations: The benzodioxol moiety is metabolized via O-demethylation in many compounds, but the azetidine-pyrimidine combination in the target compound may introduce alternative pathways (e.g., azetidine ring oxidation) . N-Ethylnorpentylone’s Schedule II status underscores the regulatory risks associated with benzodioxol derivatives lacking therapeutic targeting .
Research Findings and Implications
- Kinase Selectivity : Pyrimidine-containing azetidines are reported in preclinical studies to inhibit kinases like EGFR and BRAF with IC₅₀ values <100 nM, suggesting the target compound could share this profile .
- Synthetic Accessibility: The azetidine ring’s strained structure complicates synthesis compared to piperazine or pentanone-based analogs, necessitating advanced methods like Buchwald-Hartwig amination for pyrimidine coupling .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.35 g/mol. The structure includes a benzodioxole moiety, an azetidine ring, and a pyrimidine derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values have been determined in comparative studies with standard antibiotics.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using assays such as MTT and Annexin V/PI staining, revealing significant apoptotic activity in treated cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The presence of the pyrimidine and benzodioxole moieties may allow the compound to act as a competitive inhibitor for enzymes involved in metabolic pathways.
- DNA Interaction : Studies indicate that the compound may intercalate with DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against A549, HeLa cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induction of apoptosis in treated cells |
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| E. coli | 32 | Ciprofloxacin |
| S. aureus | 16 | Vancomycin |
| P. aeruginosa | 64 | Gentamicin |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Line Study : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to conventional chemotherapeutics.
- Antimicrobial Screening : In vitro assays revealed that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in specific strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
